molecular formula C13H15F3N2O2 B4545761 N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide

N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B4545761
M. Wt: 288.27 g/mol
InChI Key: CDSQSNFZPXIGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the oxamide linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The oxamide moiety can form hydrogen bonds with target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(trifluoromethyl)benzamide
  • N,N-diethyl-3-(trifluoromethyl)benzamide
  • N,N-dimethyl-4-(trifluoromethyl)benzamide

Uniqueness

N’,N’-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to its specific combination of the trifluoromethyl group and oxamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-3-18(4-2)12(20)11(19)17-10-7-5-6-9(8-10)13(14,15)16/h5-8H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSQSNFZPXIGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 2
Reactant of Route 2
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 3
Reactant of Route 3
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 4
Reactant of Route 4
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 5
Reactant of Route 5
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide
Reactant of Route 6
Reactant of Route 6
N',N'-diethyl-N-[3-(trifluoromethyl)phenyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.